3-Fluoro-2-quinoxalinol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

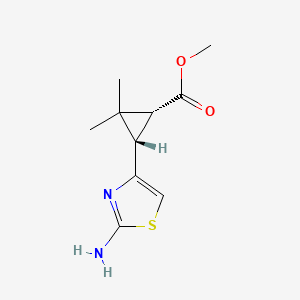

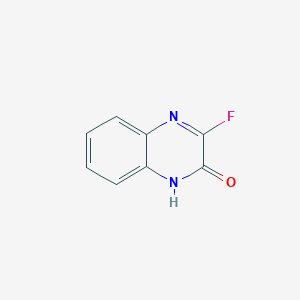

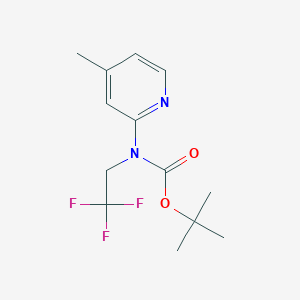

3-Fluoro-2-quinoxalinol is a chemical compound with the molecular formula C8H5FN2O . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

The synthesis of quinoxalines, including 3-Fluoro-2-quinoxalinol, has been a subject of extensive research . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-quinoxalinol is based on the quinoxaline scaffold . This scaffold is used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Chemical Reactions Analysis

Quinoxalines, including 3-Fluoro-2-quinoxalinol, have been utilized in various chemical reactions . For instance, new acid-catalyzed rearrangements of quinoxalinones have been developed, leading to the formation of biheterocyclic systems .科学研究应用

Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . They have been used in the synthesis of benzimidazoles when exposed to nucleophilic reactants, leading to biheterocyclic systems .

Design and Development of Bioactive Molecules

Quinoxaline has been utilized in the design and development of numerous bioactive molecules . This includes the synthesis of benzimidazoles when exposed to nucleophilic reactants, leading to biheterocyclic systems .

Dyes and Fluorescent Materials

Quinoxaline scaffolds have been used for the design and development of dyes and fluorescent materials . These materials have applications in various industries, including textiles, plastics, and electronics.

Electroluminescent Materials

Quinoxaline is used in the development of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field and are used in devices such as LEDs and OLEDs.

Organic Sensitizers for Solar Cell Applications

Quinoxaline has been used as organic sensitizers for solar cell applications . These sensitizers are used to increase the efficiency of solar cells by absorbing sunlight and converting it into electricity.

Polymeric Optoelectronic Materials

Quinoxaline is used in the development of polymeric optoelectronic materials . These materials have applications in devices such as photovoltaic cells, light-emitting diodes, and lasers.

Synthesis of Fluorinated Quinolines

Quinoxaline has been used in the synthesis of fluorinated quinolines . These compounds have found applications in medicine, agriculture, and as components for liquid crystals .

未来方向

Quinoxalines, including 3-Fluoro-2-quinoxalinol, continue to be a subject of extensive research due to their wide range of applications . Future research directions may include the development of newer synthetic strategies, novel methodologies to decorate the quinoxaline scaffold with proper functional groups, and exploration of their potential applications in various fields .

属性

IUPAC Name |

3-fluoro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZQDPWDLCZOMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroquinoxalin-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

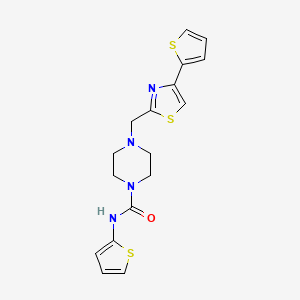

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)

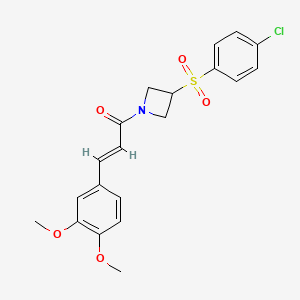

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)

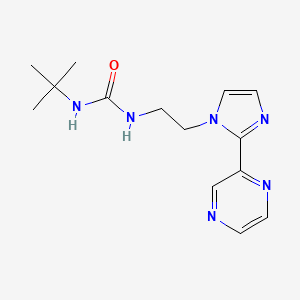

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)